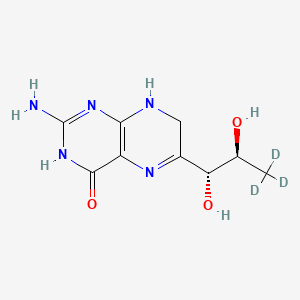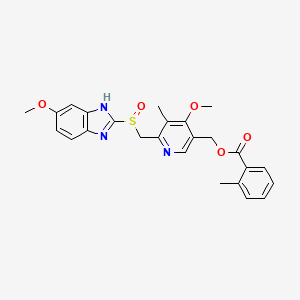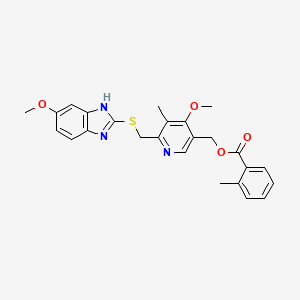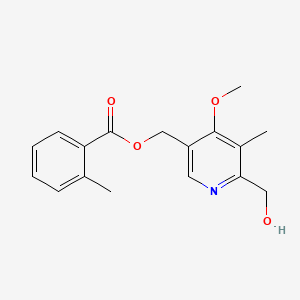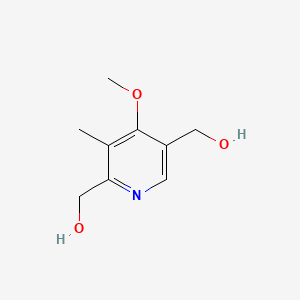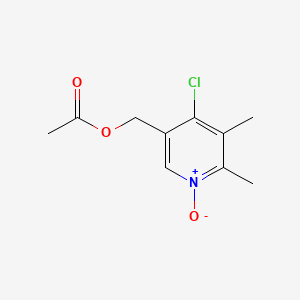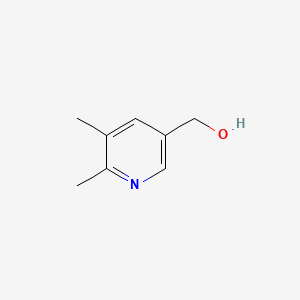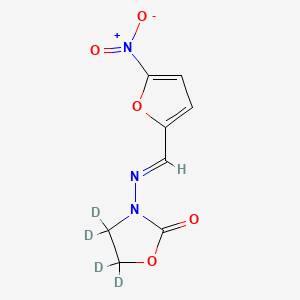
Furazolidone-d4
Overview
Description
Furazolidone is a nitrofuran antibacterial agent and monoamine oxidase inhibitor (MAOI). It has been used in both human and veterinary medicine to treat a variety of bacterial and protozoal infections. Furazolidone is particularly effective against gastrointestinal pathogens, including Escherichia coli, Salmonella, Shigella, and Giardia lamblia .
Mechanism of Action
Target of Action
Furazolidone-d4, like its parent compound Furazolidone, primarily targets bacterial DNA . It binds to the DNA, leading to the gradual inhibition of monoamine oxidase . This interaction with bacterial DNA makes it particularly effective against a broad spectrum of gastrointestinal tract pathogens, including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae, and Giardia lamblia .
Mode of Action
The mode of action of this compound involves the reduction of the nitro group in the furazolidone molecule by bacterial nitroreductases . This reduction generates highly reactive intermediates that attack and damage bacterial DNA, proteins, and other macromolecules, ultimately leading to bacterial cell death . Furazolidone and its related free radical products are believed to bind DNA and induce cross-links . Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations (transitions and transversions) in the bacterial chromosome .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA replication and protein production . By interfering with these processes, this compound exerts its bactericidal activity, minimizing the development of resistant organisms . The drug’s action on DNA also leads to high levels of mutations in the bacterial chromosome .
Pharmacokinetics
Furazolidone, the parent compound, is known to be rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .
Result of Action
The result of this compound’s action at the molecular and cellular level is the death of bacterial cells . By generating highly reactive intermediates that damage bacterial DNA, proteins, and other macromolecules, this compound disrupts essential cellular processes, leading to cell death .
Biochemical Analysis
Biochemical Properties
Furazolidone-d4, like its parent compound Furazolidone, exhibits antiprotozoal and antibacterial activity . It interacts with bacterial DNA, leading to the gradual inhibition of monoamine oxidase . This interaction with DNA and enzymes plays a crucial role in its biochemical reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to significantly reduce the cell densities of certain bacteria in mono-culture or co-culture . It also moderately inhibits the growth of certain bacteria .
Molecular Mechanism
The mechanism of action of this compound involves binding to bacterial DNA, which leads to the gradual inhibition of monoamine oxidase . This binding induces cross-links, making bacterial DNA particularly susceptible to the drug, leading to high levels of mutations in the bacterial chromosome .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, Furazolidone has been used with some success to treat certain infections in animals . Its use in food animals is currently prohibited by the FDA under the Animal Medicinal Drug Use Clarification Act, 1994 .
Metabolic Pathways
This compound is rapidly and extensively metabolized. The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH). AOZ is responsible for monoamine oxidase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furazolidone is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to form 3-amino-2-oxazolidone. This intermediate is then reacted with 5-nitrofurfurol to yield furazolidone . Another method involves introducing gasified ethylene oxide into hydrazine hydrate to prepare beta-hydroxyethylhydrazine, which is then converted to 3-amino-2-oxazolidinone. This compound is further reacted with 5-nitrofurfural ester diacetate to obtain furazolidone .
Industrial Production Methods: Industrial production of furazolidone involves the preparation of enteric-coated capsules. The process includes mixing furazolidone with fillers, solubilizers, and other excipients, followed by granulation, drying, and encapsulation .
Chemical Reactions Analysis
Types of Reactions: Furazolidone undergoes various chemical reactions, including:
Oxidation: Furazolidone can be oxidized to form different metabolites.
Reduction: The nitro group in furazolidone can be reduced by bacterial nitroreductases, leading to the formation of reactive intermediates.
Substitution: Furazolidone can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out using bacterial nitroreductases under anaerobic conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized metabolites of furazolidone.
Reduction: Reduced intermediates that can bind to bacterial DNA.
Substitution: Substituted derivatives of furazolidone with modified antibacterial properties.
Scientific Research Applications
Furazolidone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nitrofuran chemistry and its interactions with various reagents.
Biology: Employed in studies of bacterial resistance mechanisms and the effects of nitrofuran derivatives on microbial DNA.
Medicine: Used in the treatment of gastrointestinal infections, including Helicobacter pylori infections, and in combination therapies for peptic ulcers
Industry: Applied in veterinary medicine to treat infections in aquaculture and livestock.
Comparison with Similar Compounds
- Nitrofurantoin
- Nitrofurazone
- Metronidazole (another nitroheterocyclic compound used for similar infections)
Properties
CAS No. |
1217222-76-8 |
|---|---|
Molecular Formula |
C8H7N3O5 |
Molecular Weight |
229.18 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5-/i3D2,4D2 |
InChI Key |
PLHJDBGFXBMTGZ-YVINLRKKSA-N |
SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Color/Form |
Yellow crystals from DMF (N,N-dimethylformamide) |
melting_point |
254-256 255 °C MP: 254-256 °C (decomposes) MP: 275 °C (decomp) |
physical_description |
Yellow odorless solid; [Merck Index] Solid |
solubility |
Solubility in water (pH 6): approx 40 mg/l @ 25 °C 3.64e-01 g/L |
Synonyms |
3-[[(5-Nitro-2-furanyl)methylene]amino]-2-oxazolidinone-d4; 3-[(5-Nitrofurfurylidene)amino]-2-oxazolidinone-d4; Diafuron-d4; Furaxon-d4; Furazol-d4; Furazolidon-d4; Giardil-d4; Giarlam-d4; Medaron-d4; Ortazol-d4; Puradin-d4; Roptazol-d4; Tikofuran-d4 |
vapor_pressure |
0.0000026 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
